1-Methyl-1,2,3,4-tetrahydroisoquinolin-7-ol is a chemical compound with the molecular formula and a molar mass of approximately 163.22 g/mol. This compound belongs to the class of tetrahydroisoquinolines, which are known for their diverse biological activities, including neuroprotective effects. The hydrobromide salt form of this compound is often utilized in scientific research due to its enhanced solubility and stability in various solvents .
1-Methyl-1,2,3,4-tetrahydroisoquinolin-7-ol can be sourced from synthetic routes that involve various organic reactions. It is classified under both organic chemistry and medicinal chemistry due to its potential therapeutic applications. The compound has been studied for its role in neuroprotection and as a building block in the synthesis of more complex molecules .
The synthesis of 1-methyl-1,2,3,4-tetrahydroisoquinolin-7-ol can be achieved through several methods:
The molecular structure of 1-methyl-1,2,3,4-tetrahydroisoquinolin-7-ol can be represented as follows:
InChI=1S/C10H13NO/c1-7-10-6-9(12)3-2-8(10)4-5-11-7;/h2-3,6-7,11-12H,4-5H2,1H3
This structure features a tetrahydroisoquinoline core with a hydroxyl group at the 7-position and a methyl group at the 1-position. The stereochemistry is significant for its biological activity .
The compound's physical properties include:
1-Methyl-1,2,3,4-tetrahydroisoquinolin-7-ol participates in various chemical reactions:
These reactions highlight the compound's versatility in synthetic organic chemistry.
The mechanism of action for 1-methyl-1,2,3,4-tetrahydroisoquinolin-7-ol primarily involves its interaction with dopaminergic neurons:
This mechanism underscores its potential therapeutic applications in neurodegenerative diseases.
The physical properties of 1-methyl-1,2,3,4-tetrahydroisoquinolin-7-ol include:
The chemical properties include:
These properties are crucial for its applications in laboratory settings .
1-Methyl-1,2,3,4-tetrahydroisoquinolin-7-ol has several important applications in scientific research:
CAS No.: 1260141-27-2
CAS No.:
CAS No.:
CAS No.: 1730-43-4
CAS No.: 25291-67-2